2-(1H-pyrrol-1-yl)acetonitrile
Description
Significance of Pyrrole (B145914) Architectures in Chemical Sciences
The importance of the pyrrole framework is deeply rooted in nature and has expanded significantly through synthetic endeavors. researchgate.netmdpi.com Pyrrole and its derivatives are integral components of many biologically active compounds and advanced materials. mdpi.comsemanticscholar.org
Historical Context of Pyrrole Synthesis and Functionalization
The journey of pyrrole chemistry began in 1834 with its initial discovery. numberanalytics.com Since then, a plethora of synthetic methods have been developed to construct and functionalize the pyrrole ring. nih.gov Classical methods like the Knorr, Paal-Knorr, and Hantzsch syntheses have been foundational in accessing a wide array of pyrrole derivatives. numberanalytics.comnih.gov Over the years, the functionalization of pyrroles has evolved from classical electrophilic substitution reactions to more modern, catalytic approaches, including metal-catalyzed C-H functionalization. researchgate.net
Scope and Academic Focus of 2-(1H-Pyrrol-1-yl)acetonitrile Studies
Among the diverse class of N-substituted pyrroles, this compound has emerged as a compound of academic interest. Its unique combination of a pyrrole ring and a reactive acetonitrile (B52724) moiety presents both challenges and opportunities for synthetic chemists.
Structural Rationale for N-Alkyl Acetonitrile Moiety on Pyrrole
The N-alkylation of pyrrole with a cyanomethyl group introduces a versatile functional handle. The electron-withdrawing nature of the nitrile group can influence the electronic properties of the pyrrole ring. Furthermore, the methylene (B1212753) bridge provides flexibility, and the nitrile group itself can participate in a variety of chemical transformations. This structural motif is of interest for the synthesis of more complex heterocyclic systems and as a precursor to molecules with potential biological activity. mdpi.com
Challenges and Opportunities in the Synthesis and Reactivity of Cyano-Substituted N-Pyrroles
The synthesis of cyano-substituted N-pyrroles like this compound can be approached through various methods, including the N-alkylation of pyrrole with haloacetonitriles. However, achieving high selectivity and yields can be challenging. researchgate.net The reactivity of the nitrile group offers a gateway to a range of chemical transformations, such as hydrolysis to carboxylic acids, reduction to amines, and participation in cycloaddition reactions. researchgate.netnih.gov The exploration of these reactions continues to be an active area of research. For instance, the cyanation of pyrroles using reagents like chlorosulfonyl isocyanate (CSI) has been investigated, though introducing the nitrile group in good yield can be difficult. cdnsciencepub.com
Review of Current Literature Landscape for this compound Research
The existing literature on this compound and its derivatives highlights its utility as a building block in organic synthesis. For example, it has been used as a starting material for the synthesis of pyrrolo[1,2-a]pyrazines, which have shown potent antifungal activity. mdpi.comgrafiati.com In these studies, the acetonitrile moiety is a key reactive site for constructing the fused heterocyclic system. mdpi.com Furthermore, the fluorescence properties of related compounds like 4-(1H-pyrrol-1-yl)benzonitrile have been a subject of investigation, suggesting potential applications in materials science. acs.org
| Compound Name | Molecular Formula | Key Research Area | Reference |
| This compound | C7H6N2O | Synthesis of pyrrolo[1,2-a]pyrazines | mdpi.com |
| 4-(1H-pyrrol-1-yl)benzonitrile | C11H8N2 | Fluorescence studies | acs.org |
The study of N-substituted pyrrole acetonitrile derivatives is a continually evolving field, with new synthetic methods and applications being reported. researchgate.netnih.gov The versatility of these compounds ensures their continued importance in academic and industrial research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-pyrrol-1-ylacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2/c7-3-6-8-4-1-2-5-8/h1-2,4-5H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCVKESNHZPAJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Advanced Synthetic Methodologies for 2 1h Pyrrol 1 Yl Acetonitrile and Its Analogs
Direct N-Alkylation Strategies for Pyrrole (B145914) Acetonitrile (B52724) Formation
Direct N-alkylation involves the formation of a bond between the nitrogen atom of the pyrrole ring and the acetonitrile moiety. The primary challenge in this approach is achieving high regioselectivity for N-alkylation over the competing C-alkylation at the electron-rich carbon positions of the pyrrole ring.
The use of activated acetonitrile precursors, such as haloacetonitriles (e.g., bromoacetonitrile or chloroacetonitrile), is a common strategy for introducing the cyanomethyl group onto the pyrrole nitrogen. To control the regioselectivity, phase-transfer catalysis (PTC) has emerged as a particularly effective methodology. crdeepjournal.orgacsgcipr.org
Phase-transfer catalysis facilitates the reaction between a substrate soluble in an organic phase (like pyrrole and the haloacetonitrile) and a nucleophile (the pyrrolide anion) generated in an aqueous phase with a base (e.g., NaOH). crdeepjournal.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt (Q⁺X⁻), transports the pyrrolide anion from the aqueous phase to the organic phase, where it can react with the activated acetonitrile precursor. crdeepjournal.org This technique often allows for the use of weaker, inexpensive inorganic bases and can offer high selectivity for N-alkylation over C-alkylation. acsgcipr.orgphasetransfer.com The efficiency of PTC in the N-alkylation of various nitrogen heterocycles, including pyrrole and indole, has been well-documented. crdeepjournal.orgorganic-chemistry.org Ultrasound has also been shown to accelerate the N-alkylation of pyrrole with various alkylating agents in the presence of potassium superoxide and a crown ether. nih.gov
Table 1: Phase-Transfer Catalysis Conditions for N-Alkylation
| Catalyst Type | Base | Solvent System | Key Advantages |
|---|---|---|---|
| Quaternary Ammonium Salt | NaOH, K₂CO₃ | Biphasic (e.g., Water/Toluene) | High N-selectivity, use of inexpensive bases, environmentally benign solvents. acsgcipr.org |
| Crown Ether | Potassium Superoxide | Dichloromethane | Accelerated reaction rates, particularly with ultrasound promotion. nih.gov |
Copper-catalyzed systems provide a powerful alternative for the N-alkylation of heterocycles. These methods can operate under mild conditions and often exhibit broad substrate scope and functional group tolerance. Recent advancements have focused on metallaphotoredox approaches, which combine a copper catalyst with a photocatalyst to activate alkyl halides for N-alkylation. acsgcipr.org In these systems, a transiently generated Cu(I)-amido intermediate can engage in a single-electron transfer (SET) process with the alkyl halide. acsgcipr.org
While direct examples focusing solely on 2-(1H-pyrrol-1-yl)acetonitrile are specific, the general applicability to N-alkylation of pyrrole is established. For instance, copper-catalyzed platforms have been successful in the N-alkylation of pyrrole with various alkyl halides, achieving good yields. acsgcipr.org Furthermore, copper catalysis is effective for the C-alkylation of nitroalkanes via a thermal redox mechanism, demonstrating copper's utility in forming C-N bonds through radical pathways. researchgate.net
Ionic liquids (ILs) have gained significant attention as alternative "green" reaction media due to their low vapor pressure, high thermal stability, and recyclability. organic-chemistry.org In the context of pyrrole chemistry, ionic liquids have been shown to be highly effective media for promoting regioselective N-substitution. organic-chemistry.org
Studies have demonstrated that in ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate ([Bmim][PF₆]) or 1-butyl-3-methylimidazolium tetrafluoroborate ([Bmim][BF₄]), the N-alkylation of pyrrole with alkyl halides proceeds in excellent yields with high regioselectivity. organic-chemistry.org The use of ILs can replace hazardous organic solvents, and their unique properties can enhance reaction rates and selectivity. organic-chemistry.org The workup is often simplified, as the product can be extracted with an organic solvent, and the ionic liquid-catalyst system can be recovered and reused. organic-chemistry.org
Functionalization of Pyrrole Precursors to Incorporate Acetonitrile Moiety
An alternative to direct alkylation is the construction of the pyrrole ring from acyclic precursors that already contain the N-cyanomethyl group. The Paal-Knorr synthesis is a cornerstone of this approach.
The Paal-Knorr synthesis is one of the most reliable and widely used methods for preparing substituted pyrroles. dntb.gov.ua The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or weakly acidic conditions, to form the pyrrole ring. nih.gov To synthesize this compound, a 1,4-dicarbonyl compound is reacted with aminoacetonitrile (B1212223).
The mechanism involves the formation of a hemiaminal upon attack of the amine on a protonated carbonyl group. A subsequent attack on the second carbonyl forms a 2,5-dihydroxytetrahydropyrrole derivative, which then undergoes dehydration to yield the aromatic pyrrole ring. researchgate.net While classic conditions sometimes required harsh heating in acid, numerous modern modifications utilize milder catalysts and conditions. bath.ac.uknih.gov
A common and convenient surrogate for the requisite 1,4-dicarbonyl compound in the Paal-Knorr synthesis is 2,5-dimethoxytetrahydrofuran. dntb.gov.ua This acetal hydrolyzes in situ under acidic conditions to generate succinaldehyde, the parent 1,4-dicarbonyl compound. The reaction of 2,5-dimethoxytetrahydrofuran with various primary amines affords N-substituted pyrroles in good to excellent yields. crdeepjournal.orgdntb.gov.ua This methodology has been expanded to include reactions with sulfonamides, amides, and carbamates to produce a diverse range of N-substituted pyrroles.
The reaction can be catalyzed by various acids, including molecular iodine, which has been used under solvent-free microwave irradiation conditions to produce N-substituted pyrroles in excellent yields within a short timeframe. dntb.gov.ua Iron(III) chloride has also been employed as an economical and practical catalyst for this condensation in water. crdeepjournal.org
Table 2: Catalytic Systems for Paal-Knorr Synthesis using 2,5-Dimethoxytetrahydrofuran
| Catalyst | Amine Substrate | Solvent | Conditions | Yield (%) |
|---|---|---|---|---|
| Molecular Iodine (~5 mol%) | Aromatic & Aliphatic Amines | Solvent-free | Microwave Irradiation | 75–98 dntb.gov.ua |
| Iron(III) Chloride | Amines & Sulfonamides | Water | Mild | Good to Excellent crdeepjournal.org |
| Acetic Acid | O-Substituted Carbamates | Acetic Acid | Reflux | 65-95 |
Paal-Knorr Condensation Pathways for N-Substituted Pyrroles
Catalyst-Promoted Paal-Knorr Variants (e.g., Oxone, Iodine)
The Paal-Knorr synthesis, a cornerstone in pyrrole chemistry, involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgalfa-chemistry.com While effective, traditional methods often require harsh conditions, such as prolonged heating in acidic environments, which can be detrimental to sensitive functional groups. alfa-chemistry.comrgmcet.edu.in Modern variations employ catalysts to facilitate the reaction under milder conditions, enhancing its scope and practicality.
Iodine-Catalyzed Synthesis:
Molecular iodine has emerged as a highly effective catalyst for the Paal-Knorr synthesis of pyrroles. rgmcet.edu.in This method offers several advantages, including operational simplicity, the use of a cost-effective and relatively non-toxic catalyst, and often solvent-free conditions at room temperature. rgmcet.edu.in The reaction proceeds efficiently with a range of aliphatic, aromatic, and heterocyclic amines, affording the corresponding N-substituted pyrroles in excellent yields. rgmcet.edu.in
The proposed mechanism for the iodine-catalyzed reaction involves the activation of the dicarbonyl compound by iodine, facilitating the subsequent condensation with the amine. This approach has been successfully applied to the synthesis of various pyrrole derivatives, including those fused with other heterocyclic rings. nih.gov
Table 1: Comparison of Catalysts in Paal-Knorr Synthesis
| Catalyst | Reaction Conditions | Advantages | Disadvantages |
| Traditional Acid Catalysts (e.g., HCl, H₂SO₄) | High temperatures, prolonged reaction times | Readily available | Harsh conditions, potential for side reactions and degradation of sensitive substrates rgmcet.edu.in |
| Iodine (I₂) | Room temperature, often solvent-free | Mild conditions, high yields, cost-effective, environmentally benign rgmcet.edu.in | May not be suitable for all substrates |
| Oxone | Mild conditions | Environmentally friendly oxidant | Scope and limitations are still under investigation |
| Iron(III) Chloride (FeCl₃) | Water as solvent, mild conditions | Economical, practical, and environmentally friendly organic-chemistry.org | Limited to specific substrates |
| Ammonium Niobium Oxalate (ANO) | Room temperature, short reaction times | Cheap, low-toxicity, reusable catalyst rsc.orgresearchgate.net | Requires catalyst preparation |
| L-proline | Mild conditions | Organocatalytic, potential for asymmetric synthesis rsc.org | May require longer reaction times |
This table provides a comparative overview of different catalytic systems used in the Paal-Knorr synthesis of pyrroles.
Multi-Component Reactions for Pyrrole Acetonitrile Scaffolds
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.gov MCRs are particularly attractive for generating molecular diversity and complexity in a time- and resource-efficient manner. rsc.org Several MCRs have been developed for the synthesis of polysubstituted pyrroles, including those bearing an acetonitrile moiety. nih.govuctm.edu
One notable example involves a one-pot, three-component reaction between an amine, a dialkyl acetylenedicarboxylate, and a propargylic alcohol, catalyzed by iodine, to afford fully substituted pyrroles in high yields. organic-chemistry.org Another approach describes a one-pot, five-component sequential reaction involving the coupling of an acetophenone, N,N-dimethylformamide-dimethylacetal, a substituted amine, an arylglyoxal, and malononitrile to produce novel pyrrole cyano-acetamides in high yields. orientjchem.org These methods highlight the power of MCRs in rapidly accessing complex pyrrole acetonitrile scaffolds from simple and readily available starting materials. orientjchem.org
Radical-Mediated Synthetic Routes to Pyrrolyl Acetonitriles
Radical-mediated reactions offer a powerful and alternative approach to the construction of pyrrole rings and the introduction of functional groups. These methods often proceed under mild conditions and can tolerate a wide range of functional groups.
Visible-light photoredox catalysis has emerged as a transformative tool in modern organic synthesis, enabling the generation of radical intermediates under exceptionally mild conditions. acs.orgnih.gov In the context of pyrrole synthesis, photoredox catalysis can be utilized to generate pyrrolyl radicals from suitable precursors. acs.org For instance, the reduction of an activated carbon-halogen bond by a photoexcited catalyst can generate a reactive radical intermediate. acs.org This radical can then participate in cyclization reactions to form the pyrrole ring. acs.org The use of organic dyes like Rose Bengal as photoredox catalysts offers an environmentally friendly and cost-effective alternative to expensive and potentially toxic inorganic catalysts. nih.gov
These photocatalytic cycles typically involve the excitation of a photocatalyst by visible light, followed by a single-electron transfer (SET) process with a substrate to generate a radical ion. nih.gov This radical ion can then undergo further transformations to produce the desired product, while the photocatalyst is regenerated in the catalytic cycle. nih.gov
The construction of the C-C bond between the pyrrole ring and the acetonitrile group is a critical step in the synthesis of this compound. Cross-coupling reactions provide a powerful means to achieve this transformation. While traditional cross-coupling reactions often rely on pre-functionalized starting materials, modern strategies have expanded the scope to include the direct use of C-H bonds and even the activation of typically inert bonds like C-CN.
Nickel-catalyzed Suzuki-Miyaura coupling reactions have been developed for the cross-coupling of aryl nitriles with aryl or alkenyl boronic esters, demonstrating that a cyano group can act as a leaving group in C-C bond formation. acs.orgsemanticscholar.org Furthermore, copper-mediated C-N cross-coupling reactions have been shown to proceed with nitriles as dative N-ligands, leading to the formation of nitrilium intermediates that can be trapped by nucleophiles. nih.gov These advanced coupling strategies offer novel retrosynthetic disconnections for the synthesis of pyrrolyl acetonitriles.
Chemo- and Regioselective Considerations in Synthesis
The synthesis of substituted pyrroles often presents challenges in controlling the chemo- and regioselectivity of reactions. This is particularly true when multiple reactive sites are present in the starting materials or intermediates.
The alkylation of pyrrole is a fundamental transformation, but it can lead to a mixture of N-alkylated and C-alkylated products due to the ambident nucleophilic nature of the pyrrole anion. The regioselectivity of this reaction is influenced by several factors, including the nature of the electrophile, the counterion, the solvent, and the presence of directing groups on the pyrrole ring.
In general, the use of ionic liquids as solvents has been shown to favor highly regioselective N-substitution of pyrrole with various electrophiles, including alkyl halides. organic-chemistry.orgorganic-chemistry.org The choice of base and reaction conditions can also be crucial. For instance, the reaction of pyrrole with alkyl halides in the presence of potassium carbonate in DMF has been reported to give the N-alkylated product. organic-chemistry.org In contrast, reactions under different conditions might favor C-alkylation. Careful optimization of these parameters is therefore essential to achieve the desired regiochemical outcome in the synthesis of N-substituted pyrroles like this compound.
Stereochemical Aspects in Pyrrole Acetonitrile Synthesis
The introduction of chirality into analogs of this compound, particularly at the α-position of the N-acetic acid or acetonitrile moiety, is a significant objective in medicinal chemistry. Achieving stereocontrol in the synthesis of these compounds allows for the exploration of stereoisomer-specific biological activities. Advanced synthetic strategies have focused on catalytic enantioselective methods to functionalize precursors like 2-(1H-pyrrol-1-yl)acetic acid, thereby creating stereodefined products that can be further elaborated into chiral pyrrole acetonitrile analogs.
One notable approach involves the use of isothiourea catalysis for the enantioselective functionalization of 2-(1H-pyrrol-1-yl)acetic acid. This methodology utilizes the in situ formation of a chiral isothiouronium enolate from the parent acetic acid, which then undergoes stereoselective Michael addition reactions.
Detailed research has demonstrated the utility of this strategy in the reaction of 2-(1H-pyrrol-1-yl)acetic acid with α,β-unsaturated trichloromethyl enones. The process, catalyzed by an isothiourea catalyst such as HyperBTM, proceeds through a Michael addition-lactonization cascade to form dihydropyranone intermediates. These intermediates can then undergo nucleophilic ring-opening with alcohols or amines to yield highly functionalized, stereodefined pyrrole derivatives with excellent diastereo- and enantioselectivity. bath.ac.uk
The diastereomeric and enantiomeric ratios of the resulting products are highly dependent on the catalyst and reaction conditions. For instance, the reaction of 2-(1H-pyrrol-1-yl)acetic acid with various trichloromethyl enones, followed by ring-opening with methanol, consistently produces diester products with high levels of stereocontrol. bath.ac.uk
Table 1: Isothiourea-Catalyzed Enantioselective Michael Addition-Lactonization/Methanolysis
| Entry | R Group of Enone | Product | Yield (%) | dr | er |
|---|---|---|---|---|---|
| 1 | Ph | Diester | 90 | 86:14 | 99:1 |
| 2 | 4-MeC₆H₄ | Diester | 85 | 87:13 | 99:1 |
| 3 | 4-MeOC₆H₄ | Diester | 88 | 88:12 | 99:1 |
| 4 | 4-ClC₆H₄ | Diester | 92 | 85:15 | 99:1 |
| 5 | 4-CF₃C₆H₄ | Diester | 89 | 84:16 | 98:2 |
| 6 | 2-Furyl | Diester | 75 | 89:11 | 99:1 |
dr = diastereomeric ratio; er = enantiomeric ratio. Data sourced from research on the functionalization of 2-pyrrolyl acetic acid. bath.ac.uk
Similarly, employing diamines for the nucleophilic ring-opening step leads to the formation of diamide derivatives, also with excellent stereochemical purity. This demonstrates the versatility of the method in creating a diverse range of chiral building blocks derived from the pyrrole acetic acid scaffold. bath.ac.uk
Table 2: Stereoselective Synthesis of Diamide Derivatives
| Entry | R Group of Enone | Amine Nucleophile | Product | Yield (%) | dr | er |
|---|---|---|---|---|---|---|
| 1 | Ph | Benzylamine | Diamide | 85 | >95:5 | 98:2 |
| 2 | 4-MeOC₆H₄ | Benzylamine | Diamide | 82 | >95:5 | 99:1 |
| 3 | 4-ClC₆H₄ | Benzylamine | Diamide | 88 | >95:5 | 98:2 |
| 4 | Ph | Allylamine | Diamide | 78 | >95:5 | 97:3 |
dr = diastereomeric ratio; er = enantiomeric ratio. Data sourced from isothiourea-catalyzed reactions. bath.ac.uk
The synthetic utility of these stereochemically defined products is further highlighted by their conversion into more complex heterocyclic systems. For example, the diester products can undergo intramolecular Friedel-Crafts acylation to form dihydroindolizinone structures, which are present in various natural products and pharmacologically active compounds. This transformation proceeds without erosion of the established stereocenters, showcasing the robustness of the synthetic route. bath.ac.uk
This catalytic asymmetric approach provides a powerful tool for accessing a variety of chiral analogs of this compound. The ability to control the stereochemistry at the α-position of the side chain opens up avenues for the synthesis of novel compounds with potentially unique biological profiles.
Iii. Mechanistic Investigations of Reactions Involving 2 1h Pyrrol 1 Yl Acetonitrile
Reactivity Profiling of the Pyrrole (B145914) Nucleus
The pyrrole ring is an electron-rich aromatic heterocycle. The lone pair of electrons on the nitrogen atom participates in the π-system, which significantly increases the electron density of the ring carbons and makes them highly susceptible to electrophilic attack. wikipedia.org Compared to benzene, five-membered heterocycles like pyrrole are more reactive towards electrophiles. wikipedia.org The relative reactivity follows the order: pyrrole > furan > thiophene. jk-sci.com
Electrophilic Aromatic Substitution on the Pyrrole Ring
Electrophilic aromatic substitution is a characteristic reaction of pyrroles. Due to the electron-donating nature of the nitrogen atom, the pyrrole ring is highly activated and reacts more readily than benzene, often under milder conditions. wikipedia.org The substitution typically occurs preferentially at the C2 (α) position because the carbocation intermediate formed by attack at this position is more stabilized by resonance, allowing for delocalization of the positive charge over three atoms, including the nitrogen. Attack at the C3 (β) position results in a less stable intermediate with only two resonance structures.
A prominent example of electrophilic aromatic substitution on pyrroles is the Vilsmeier-Haack reaction. organic-chemistry.orgchemistrysteps.com This reaction introduces a formyl group (-CHO) onto the pyrrole ring using a Vilsmeier reagent, which is typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). jk-sci.comyoutube.com The electrophile in this reaction is a chloromethyliminium salt (the Vilsmeier reagent). chemistrysteps.com The reaction proceeds via electrophilic attack on the electron-rich pyrrole ring, followed by hydrolysis of the resulting iminium salt to yield the corresponding aldehyde. jk-sci.com For N-substituted pyrroles, formylation occurs at the available C2 or C5 positions. This method is an efficient, regiocontrolled technique for synthesizing pyrrole carbaldehydes, which are valuable precursors for various natural products. rsc.org
| Substrate | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| Pyrrole | DMF, POCl₃ | 0-10 °C, then hydrolysis | Pyrrole-2-carbaldehyde | Good |
| 1-Methylpyrrole | DMF, POCl₃ | 0 °C, then hydrolysis | 1-Methylpyrrole-2-carbaldehyde | Excellent |
| 1-Vinylpyrrole | DMF, POCl₃ | 0-5 °C, then hydrolysis | 1-Vinylpyrrole-2-carbaldehyde | ~80% |
| 2,5-Dimethylpyrrole | DMF, POCl₃ | Room Temp, then hydrolysis | 2,5-Dimethylpyrrole-3-carbaldehyde | Moderate |
Cycloaddition Reactions Involving the Pyrrole Moiety
The pyrrole ring can act as a 4π-electron component (a diene) in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.org However, due to its aromatic character, pyrrole is generally a poor diene. To overcome this, the aromaticity must be disrupted, which is often achieved by substituting the nitrogen atom with a strong electron-withdrawing group. This modification reduces the electron-donating ability of the nitrogen into the ring, making the pyrrole more diene-like.
Intramolecular Diels-Alder reactions provide a powerful strategy for constructing complex polycyclic systems. ucla.edu In this approach, the dienophile is tethered to the pyrrole ring, often via the nitrogen atom. This intramolecular setup can facilitate the cycloaddition even with unactivated dienophiles due to favorable entropic factors. rsc.org For instance, a 1-pyrrolyl fumarate, prepared by condensing 1-hydroxypyrrole with a fumarate derivative, undergoes a facile intramolecular Diels-Alder reaction. ucla.edu The reaction leads to the formation of a tricyclic azanorbornane framework after a subsequent spontaneous desulfonylation step if a thieno[3,4-c]-pyrrole S,S-dioxide is used as the diene precursor. rsc.org
| N-Substituted Pyrrole Reactant | Reaction Conditions | Intermediate/Product | Reference |
|---|---|---|---|
| 1-Pyrrolyl fumarate | Thermal (Equilibrium) | Tricyclic adduct | ucla.edu |
| N-Allyl-3,5-dihydro-1H-thieno[3,4-c]-pyrrole S,S-dioxide | Thermal | Tricyclic azanorbornane | rsc.org |
| N-Acryloyl-pyrrole | Lewis Acid Catalysis (e.g., AlCl₃) | Cycloadduct | General Principle |
Pyrrole Ring-Opening and Rearrangement Mechanisms
While the pyrrole ring is aromatic, it is susceptible to cleavage and rearrangement under certain conditions. Under strongly acidic conditions, pyrroles are prone to polymerization. youtube.com This occurs because protonation at the C2 position disrupts the aromatic sextet, leading to a reactive intermediate that can be attacked by another pyrrole molecule, initiating a chain reaction.
N-Alkylpyrroles can be synthesized through rearrangement reactions. One such method is an acid-catalyzed intermolecular redox amination that uses the reducing power of 3-pyrroline. nih.govnih.gov In this process, a variety of aldehydes and ketones react with 3-pyrroline in the presence of a mild Brønsted acid catalyst to form N-alkylpyrroles. nih.gov This reaction avoids the need for stoichiometric reducing agents typically used in reductive aminations. nih.gov The mechanism involves the formation of an iminium ion, followed by an intramolecular hydride transfer from the 3-pyrroline ring, which ultimately isomerizes to the stable aromatic pyrrole ring.
Transformations of the Acetonitrile (B52724) Functional Group
The acetonitrile group attached to the pyrrole nitrogen in 2-(1H-pyrrol-1-yl)acetonitrile is a versatile functional group that can undergo various transformations, primarily through reactions at the electrophilic nitrile carbon.
Nucleophilic Additions to the Nitrile
The carbon-nitrogen triple bond of the nitrile group is polarized, with the carbon atom being electrophilic. This allows for nucleophilic addition reactions.
Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions with heating. libretexts.orgweebly.comchemistrysteps.com
Acid-catalyzed hydrolysis: The reaction is initiated by protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. A molecule of water then acts as a nucleophile, attacking the carbon. chemistrysteps.com Subsequent proton transfers and tautomerization lead to an intermediate amide, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) ion. libretexts.org
Base-catalyzed hydrolysis: A hydroxide ion directly attacks the electrophilic nitrile carbon. chemistrysteps.com Protonation of the resulting intermediate by water yields an imidic acid, which tautomerizes to an amide. The amide is then further hydrolyzed under the basic conditions to a carboxylate salt, which upon acidification, gives the carboxylic acid. weebly.com
Reduction: The nitrile group can be reduced to a primary amine. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). doubtnut.com The reduction involves the nucleophilic addition of hydride ions to the nitrile carbon. Alternatively, catalytic hydrogenation can be employed. More recent methods have explored the electrocatalytic reduction of nitriles like acetonitrile to the corresponding primary amine, such as ethylamine, with high selectivity and efficiency. nih.govresearchgate.net
| Reaction | Reagents | Product |
|---|---|---|
| Acid Hydrolysis | H₃O⁺ (e.g., aq. HCl), Heat | 2-(1H-Pyrrol-1-yl)acetic acid |
| Base Hydrolysis | 1. OH⁻ (e.g., aq. NaOH), Heat; 2. H₃O⁺ | 2-(1H-Pyrrol-1-yl)acetic acid |
| Reduction | 1. LiAlH₄; 2. H₂O | 2-(1H-Pyrrol-1-yl)ethanamine |
| Electrocatalytic Reduction | Cu nanoparticles, electric current | 2-(1H-Pyrrol-1-yl)ethanamine |
Cyclization Reactions Initiated by Nitrile Reactivity
The nitrile group is a valuable functional group for constructing new heterocyclic rings through intramolecular cyclization. The reactivity of the nitrile can be harnessed to form fused polycyclic systems, which are prevalent in biologically active molecules.
For example, derivatives of this compound can serve as precursors for the synthesis of pyrrolo[1,2-a]pyrazines. researchgate.net A synthetic route involves first the formylation of the pyrrole ring at the C2 position (via a Vilsmeier-Haack reaction), followed by the preparation of a 2-formylpyrrole-based enaminone. The subsequent cyclization of this enaminone in the presence of ammonium acetate yields the pyrrolo[1,2-a]pyrazine core. researchgate.net This strategy is part of a broader class of reactions where the nitrile participates in building a new ring fused to the initial pyrrole structure. mdpi.com Another approach involves the free-radical intramolecular cyclization of appropriately substituted pyrrole derivatives to form complex polyheterocycles containing pyrrole and pyridine (B92270) rings. nih.govbeilstein-journals.org The nitrile itself can also participate directly in cycloaddition reactions, acting as a 2π component, to form heterocyclic systems. nih.gov
| Starting Pyrrole Derivative | Key Reagents/Steps | Fused Heterocyclic Product | Reference |
|---|---|---|---|
| 2-(2-Formyl-1H-pyrrol-1-yl)acetonitrile | 1. Reaction with DMFDMA; 2. NH₄OAc | Pyrrolo[1,2-a]pyrazine derivative | researchgate.net |
| o-Bromophenyl-substituted pyrrolylpyridinium salts | (TMS)₃SiH/AIBN (Radical initiator) | Pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline | nih.gov |
| N-Allyl pyrrole-2-carboxamide | Palladium acetate, NaOAc, Bu₄NCl | Pyrrolo[1,2-a]pyrazine derivative | mdpi.com |
Derivatization of the Acetonitrile Side Chain
The acetonitrile side chain of this compound is a versatile functional group that allows for a variety of chemical transformations. The primary modes of derivatization involve reactions of the α-methylene group and transformations of the nitrile moiety.
Reactions at the α-Methylene Position: The protons on the carbon adjacent to the nitrile group (α-protons) exhibit enhanced acidity due to the electron-withdrawing nature of both the cyano group and the pyrrole nitrogen. This allows for deprotonation by a suitable base to generate a resonance-stabilized carbanion. This nucleophilic carbanion can then react with various electrophiles, providing a pathway for carbon-carbon bond formation. For instance, alkylation of acetonitrile itself is a known process that can be achieved under basic conditions, and this principle can be extended to the this compound substrate nih.gov.
Transformations of the Nitrile Group: The carbon-nitrogen triple bond of the nitrile is susceptible to nucleophilic attack and reduction. These reactions allow for the conversion of the cyano group into other important functional groups, such as amines and carbonyls.
Reduction to Amines: The nitrile group can be reduced to a primary amine, yielding 2-(1H-pyrrol-1-yl)ethanamine. This transformation is a powerful tool for introducing an aminoethyl functionality. Common reagents for this reduction include lithium aluminum hydride (LiAlH₄), which provides a primary amine via nucleophilic hydride additions followed by an aqueous workup libretexts.orglibretexts.org. Catalytic hydrogenation using catalysts like Raney nickel, palladium, or platinum under a hydrogen atmosphere is another effective and often more economical method libretexts.orgresearchgate.netwikipedia.org. The choice of catalyst and reaction conditions is crucial to selectively produce the primary amine and avoid the formation of secondary or tertiary amines wikipedia.org.
Conversion to Aldehydes: Partial reduction of the nitrile to an imine, followed by in-situ hydrolysis, yields an aldehyde. Reagents such as diisobutylaluminium hydride (DIBAL-H) are commonly employed for this conversion at low temperatures to prevent over-reduction to the amine libretexts.orgwikipedia.org. The reaction proceeds through a stable intermediate imine-aluminum complex which is hydrolyzed during workup libretexts.org.
Hydrolysis to Carboxylic Acids: Nitriles can be hydrolyzed under acidic or basic conditions to form carboxylic acids. This process typically proceeds through an amide intermediate libretexts.org.
Conversion to Ketones: The addition of organometallic reagents, such as Grignard or organolithium reagents, to the nitrile group forms an intermediate imine salt, which upon hydrolysis yields a ketone libretexts.org.
| Reaction Type | Reagent(s) | Product Functional Group |
| Alkylation | Base (e.g., NaH, LDA), Alkyl Halide (R-X) | Substituted Acetonitrile |
| Reduction (Amine) | LiAlH₄ or H₂/Catalyst (Raney Ni, Pd/C) | Primary Amine (-CH₂NH₂) |
| Reduction (Aldehyde) | DIBAL-H, then H₃O⁺ | Aldehyde (-CHO) |
| Hydrolysis | H₃O⁺ or OH⁻, H₂O | Carboxylic Acid (-COOH) |
| Ketone Synthesis | Grignard Reagent (R-MgX), then H₃O⁺ | Ketone (-C(O)R) |
Reaction Cascade and Domino Processes
This compound and its derivatives can serve as precursors in reaction cascades, where multiple bond-forming events occur in a single pot without isolating intermediates. These processes are highly efficient for building molecular complexity from simple starting materials. A key mechanistic feature is the ability of the N-cyanomethyl group to form a stabilized ylide, which can act as a 1,3-dipole in cycloaddition reactions.
Annulation reactions involving this compound would typically lead to the formation of fused heterocyclic systems, such as pyrrolo[1,2-a]pyrazines or other nitrogen-containing polycycles. A well-documented analogue, N-cyanomethylisoquinolinium ylide, demonstrates the potential for such transformations. In the presence of a base like triethylamine, this ylide can undergo a three-component reaction involving an aromatic aldehyde and two molecules of a dipolarophile, such as 1,3-indanedione nih.gov. This reaction proceeds through a tandem double [3+2] cycloaddition, an intermolecular process that results in a complex, spiro-annulated polycyclic product nih.gov. The N-cyanomethyl group is crucial as it stabilizes the initial ylide, enabling it to participate as the 1,3-dipole in the first cycloaddition step.
Tandem pathways involving the this compound scaffold can lead to the rapid assembly of highly functionalized pyrrole-containing structures. The aforementioned reaction of N-cyanomethylisoquinolinium ylide is a prime example of a tandem cyclization pathway. The process begins with the in-situ generation of the ylide, which undergoes a [3+2] cycloaddition with the first equivalent of the dipolarophile (2-arylidene-1,3-indanedione) nih.gov. The resulting intermediate does not get isolated but instead participates in a second [3+2] cycloaddition with another molecule of the dipolarophile (1,3-indanedione), ultimately forming a unique spiro[benzo[f]imidazo[5,1,2-cd]indolizine-4,2′-indene] derivative nih.gov. This cascade showcases a cyclization-functionalization sequence where the initial cycloadduct is further functionalized through a second annulation event.
While this specific tandem reaction has been demonstrated with an isoquinolinium core, the underlying mechanistic principle of ylide formation from the N-cyanomethyl group and subsequent cycloaddition is directly applicable to the pyrrole analogue. The pyrrole ring would influence the stability and reactivity of the ylide intermediate, but the capacity for such tandem cycloadditions remains a key feature of this structural motif.
Role of Catalysis in Mechanistic Pathways
Catalysis is pivotal in directing the reactivity of pyrrole derivatives, enabling transformations that are otherwise difficult and enhancing selectivity. Both transition metals and organocatalysts can be employed to activate this compound or its reaction partners, opening diverse mechanistic avenues.
Transition metals are widely used to catalyze the synthesis and functionalization of pyrroles. In the context of this compound, transition metal catalysis could facilitate cross-coupling, cyclization, and domino reactions.
For example, domino reactions for the synthesis of pyrrolo[2,1-a]isoquinolines have been developed using a multi-component catalytic system. One such system employs [RuCl₂(p-cymene)]₂, CuCl, copper acetate, and TEMPO to promote an oxidative dehydrogenation/cyclization/aromatization cascade from 2-aryl-pyrrolidines and alkynes nih.gov. This highlights how transition metals can orchestrate complex sequences involving C-H activation and C-N bond formation to build annulated pyrrole structures.
Furthermore, copper-catalyzed tandem reactions are known to produce fully substituted pyrroles from β-enamino compounds and propargyl acetates through a propargylation/alkyne azacyclization/isomerization sequence acs.org. Rhodium and zinc catalysts have also been shown to effectively synthesize substituted pyrroles from dienyl azides at room temperature organic-chemistry.orgscilit.com. These examples underscore the potential for transition metals to activate precursors and mediate intricate bond-forming events, pathways that could be adapted for transformations starting from this compound derivatives.
| Catalyst System | Reaction Type | Mechanistic Role |
| Ru/Cu/TEMPO | Oxidative Domino Annulation | C-H activation, Oxidation, Cyclization |
| Copper (I) | Tandem Propargylation/Cyclization | Lewis acid activation, Isomerization |
| Rhodium (II) / Zinc (II) | Pyrrole Synthesis from Azides | Nitrene formation, Cyclization |
Organocatalysis offers a metal-free approach to activating substrates and controlling reaction stereochemistry. For this compound, organocatalysis could be employed to facilitate reactions at both the pyrrole ring and the acetonitrile side chain.
A key organocatalytic activation mode involves the use of a chiral base to deprotonate the α-carbon of the acetonitrile side chain. This would generate a prochiral nucleophile, which could then participate in asymmetric reactions. For instance, bifunctional amine-thiourea catalysts are known to activate both nucleophiles and electrophiles simultaneously through hydrogen bonding and Brønsted base catalysis. This strategy has been successfully applied in the asymmetric Henry reaction of 1H-pyrrole-2,3-diones nih.govnih.gov.
Similarly, a chiral Brønsted acid or a bifunctional squaramide catalyst could activate an electrophile to react with the pyrrole ring or with the ylide derived from the side chain rsc.org. An organocatalytic, enantioselective [6+2]-cycloaddition has been reported between 2-methide-2H-pyrroles (generated in situ from pyrrole-2-carbinols) and aldehydes, catalyzed by a BINOL-phosphoric acid acs.org. This demonstrates how organocatalysts can control the formation and subsequent reaction of reactive pyrrole-based intermediates. The generation of an ylide from this compound using an organic base, followed by a catalytic asymmetric cycloaddition, represents a plausible and powerful synthetic strategy.
Iv. Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2-(1H-pyrrol-1-yl)acetonitrile. By analyzing the chemical environment of the hydrogen (¹H) and carbon-¹³ (¹³C) nuclei, a detailed portrait of the molecule's framework can be assembled.
¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to exhibit three distinct signals corresponding to the methylene (B1212753) protons and the two sets of non-equivalent protons on the pyrrole (B145914) ring.
Pyrrole Protons (H-2/H-5 and H-3/H-4): The protons on the pyrrole ring are expected to appear as two separate multiplets. The protons at the 2 and 5 positions (α-protons) are typically found further downfield due to their proximity to the nitrogen atom. In 1-substituted pyrroles, these protons often resonate in the range of δ 6.5-7.0 ppm. The protons at the 3 and 4 positions (β-protons) are expected to appear slightly upfield, generally in the range of δ 6.0-6.5 ppm pearson.comchemicalbook.com.
Methylene Protons (-CH₂CN): The two protons of the methylene group adjacent to the nitrile are expected to appear as a singlet, as there are no adjacent protons to cause splitting. The electron-withdrawing nature of the nitrile group and the pyrrole ring will shift this signal downfield, likely in the range of δ 4.5-5.0 ppm libretexts.orglibretexts.org.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is predicted to show four signals, corresponding to the two distinct types of carbon atoms in the pyrrole ring, the methylene carbon, and the nitrile carbon.
Pyrrole Carbons (C-2/C-5 and C-3/C-4): Similar to the proton signals, the carbon atoms of the pyrrole ring will be distinct. The α-carbons (C-2/C-5) are expected to resonate at approximately δ 120-125 ppm, while the β-carbons (C-3/C-4) will likely appear around δ 108-112 ppm.
Methylene Carbon (-CH₂CN): The methylene carbon, being attached to both the pyrrole nitrogen and the cyano group, is anticipated to have a chemical shift in the range of δ 35-45 ppm.
Nitrile Carbon (-C≡N): The carbon of the nitrile group typically appears in the δ 115-120 ppm region of the spectrum pressbooks.pubcareerendeavour.com.
| Predicted ¹H NMR Data for this compound | |
| Proton | Predicted Chemical Shift (ppm) |
| H-2, H-5 | 6.5 - 7.0 (multiplet) |
| H-3, H-4 | 6.0 - 6.5 (multiplet) |
| -CH₂CN | 4.5 - 5.0 (singlet) |
| Predicted ¹³C NMR Data for this compound | |
| Carbon | Predicted Chemical Shift (ppm) |
| C-2, C-5 | 120 - 125 |
| C-3, C-4 | 108 - 112 |
| -CH₂CN | 35 - 45 |
| -C≡N | 115 - 120 |
For unambiguous assignment of the proton and carbon signals, especially in more complex derivatives, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would show correlations between the coupled protons on the pyrrole ring, confirming their connectivity. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for definitive assignment of both the ¹H and ¹³C spectra.
Dynamic NMR (DNMR) studies could provide insights into the conformational flexibility of the cyanomethyl substituent relative to the pyrrole ring. While significant rotational barriers are not expected at room temperature, variable temperature NMR experiments could reveal information about the energetics of rotation around the N-CH₂ bond. Any changes in the chemical shifts or coalescence of signals at different temperatures would indicate the presence of dynamic processes.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the characteristic functional groups present in this compound.
A prominent and diagnostic feature in the vibrational spectrum of this compound is the stretching vibration of the nitrile group (C≡N). This absorption is typically observed in the infrared spectrum as a sharp, medium-intensity band in the range of 2240-2260 cm⁻¹ pressbooks.pubnih.govresearchgate.net. The exact position of this band can be influenced by the electronic effects of the pyrrole ring. In Raman spectroscopy, the C≡N stretch is also expected to be a distinct and easily identifiable peak.
The pyrrole ring itself gives rise to a series of characteristic vibrational modes. These include:
C-H stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, typically in the 3100-3150 cm⁻¹ region.
C=C and C-N stretching: The ring stretching vibrations, involving both C=C and C-N bonds, will produce a set of bands in the 1300-1600 cm⁻¹ region researchgate.net.
C-H in-plane and out-of-plane bending: These vibrations give rise to a complex pattern of absorptions in the fingerprint region of the spectrum (below 1300 cm⁻¹).
The absence of an N-H stretching vibration, which typically appears as a broad band around 3300-3500 cm⁻¹ in unsubstituted or C-substituted pyrroles, would be a key indicator of N-substitution in the FTIR spectrum of this compound nih.govaip.org.
| Expected Vibrational Frequencies for this compound | |
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| C-H stretch (pyrrole) | 3100 - 3150 |
| C-H stretch (methylene) | 2850 - 3000 |
| C≡N stretch | 2240 - 2260 |
| C=C / C-N ring stretch | 1300 - 1600 |
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of this compound, further confirming its structure. The molecular formula of the compound is C₆H₆N₂.
The electron ionization (EI) mass spectrum is expected to show a distinct molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 106, corresponding to the molecular weight of the compound.
The fragmentation of N-substituted pyrroles in mass spectrometry is often initiated by the cleavage of the substituent at the nitrogen atom nih.govresearchgate.net. For this compound, the primary fragmentation pathways are anticipated to involve:
Loss of the cyanomethyl radical (•CH₂CN): Cleavage of the N-CH₂ bond would result in the formation of a pyrrole cation at m/z 66.
Loss of hydrogen cyanide (HCN): A rearrangement followed by the elimination of HCN could lead to a fragment ion at m/z 79.
Formation of the cyanomethyl cation (CH₂CN⁺): The formation of a cation from the substituent at m/z 40 is also a plausible fragmentation pathway.
The relative intensities of these fragment ions would provide further structural information and a characteristic fingerprint for the molecule.
| Predicted Mass Spectrometry Fragmentation for this compound | |
| m/z | Proposed Fragment |
| 106 | [M]⁺ (Molecular Ion) |
| 79 | [M - HCN]⁺ |
| 66 | [Pyrrole]⁺ |
| 40 | [CH₂CN]⁺ |
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a fundamental technique for the unambiguous confirmation of the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with the molecular formula C₆H₆N₂, the theoretical exact mass can be calculated. This value is crucial for distinguishing it from isobaric compounds.
HRMS analysis, typically using techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers, would be expected to yield a measured mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ that is within a few parts per million (ppm) of the calculated value. This high accuracy is essential for confirming the molecular formula.
Table 4.3.1: Calculated Mass Data for this compound
| Species | Molecular Formula | Calculated Exact Mass (Da) |
|---|---|---|
| [M] | C₆H₆N₂ | 106.05310 |
| [M+H]⁺ | C₆H₇N₂⁺ | 107.06092 |
| [M+Na]⁺ | C₆H₆N₂Na⁺ | 129.04284 |
| [M+K]⁺ | C₆H₆N₂K⁺ | 144.01678 |
This data is calculated based on monoisotopic masses and has not been experimentally verified from published sources for this specific compound.
Tandem Mass Spectrometry for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is employed to structurally characterize molecules by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. uab.edu For this compound, the protonated molecule [M+H]⁺ (m/z 107.06) would be isolated and subjected to collision-induced dissociation (CID).
The fragmentation pattern would be dictated by the stability of the resulting ions and neutral losses. The N-CH₂CN bond is a likely site for initial cleavage. Key fragmentation pathways for substituted pyrroles often involve the loss of the substituent or fragmentation within the side chain. nih.gov A plausible fragmentation pathway for this compound could involve the loss of the acetonitrile (B52724) group or parts thereof.
A primary fragmentation could be the cleavage of the C-C bond alpha to the pyrrole ring, leading to the formation of a stable pyrrolylmethyl cation or related structures. Another possibility is the loss of hydrogen cyanide (HCN) from the acetonitrile moiety.
Table 4.3.2: Plausible Fragmentation Data for [C₆H₆N₂ + H]⁺
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss |
|---|---|---|
| 107.06 | 80.05 | HCN (27.01) |
| 107.06 | 67.04 | CH₂CN (40.02) |
| 107.06 | 66.05 | C₂H₃N (41.03) |
This table represents a theoretical fragmentation pattern based on chemical principles; experimental MS/MS data for this compound is not available in the cited literature.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrrole ring is an aromatic system with π-electrons that can undergo π → π* transitions upon absorption of UV radiation. The parent pyrrole molecule exhibits a characteristic absorption band around 210 nm. nist.gov
In this compound, the acetonitrile group is attached to the nitrogen atom. This N-substitution can influence the electronic structure of the pyrrole ring. The lone pair of electrons on the nitrogen atom is integral to the aromaticity of the pyrrole ring. The electron-withdrawing nature of the nitrile group (-CN) could perturb the π-system, potentially causing a shift in the absorption maximum (λmax) compared to unsubstituted pyrrole. However, since the -CH₂- group separates the nitrile from the ring nitrogen, direct conjugation is interrupted, and the electronic effect might be primarily inductive. Studies on related N-substituted pyrroles would be necessary to predict the exact position of the absorption bands.
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many pyrrole-containing compounds are known to be fluorescent. nih.govresearchgate.net For instance, 4-(1H-pyrrol-1-yl)benzonitrile, a related molecule with a more extended conjugated system, exhibits dual fluorescence from locally excited (LE) and charge-transfer (CT) states. acs.org Whether this compound exhibits significant fluorescence would depend on the efficiency of radiative versus non-radiative decay pathways from its excited state.
Solvatochromism refers to the change in the position, and sometimes intensity, of a molecule's UV-Vis absorption or fluorescence emission bands as the polarity of the solvent is changed. nih.gov This phenomenon arises from differential solvation of the ground and excited states of the molecule.
For a molecule to exhibit significant solvatochromism, there should be a substantial difference in the dipole moment between its ground and excited states. Push-pull systems, which contain electron-donating and electron-accepting groups connected by a π-conjugated system, often display strong solvatochromism. rsc.org While the nitrile group in this compound is electron-withdrawing, the lack of direct conjugation with the pyrrole π-system suggests that any solvatochromic shifts might be modest. Experimental studies in a range of solvents from nonpolar (e.g., hexane) to polar (e.g., acetonitrile, methanol) would be required to quantify this effect.
X-ray Diffraction Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wvu.edu This technique would provide accurate bond lengths, bond angles, and intermolecular interactions for this compound in the solid state.
As of now, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. If suitable single crystals could be grown, X-ray diffraction analysis would reveal key structural parameters. For comparison, the crystal structure of a related compound, 2-[(1H-pyrrol-2-yl)methyl]-1H-pyrrole, has been determined, showing the spatial arrangement of the two pyrrole rings. researchgate.net Such data for this compound would be invaluable for understanding its solid-state packing and hydrogen bonding (if any) or other non-covalent interactions.
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are essential for the separation, identification, and purity assessment of organic compounds. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable for the analysis of pyrrole derivatives.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a commonly used technique for the analysis of moderately polar organic compounds. A C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and water or a buffer would likely be effective for the separation and purity determination of this compound. pensoft.netresearchgate.net Detection would typically be performed using a UV detector set at a wavelength where the compound absorbs maximally.
Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. N-substituted pyrroles are often amenable to GC analysis. researchgate.netnih.gov A capillary column with a nonpolar or medium-polarity stationary phase would be used, and detection could be achieved with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS).
Table 4.6.1: Typical Chromatographic Conditions for Pyrrole Derivatives
| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detection |
|---|---|---|---|
| RP-HPLC | C18 (Octadecylsilane) | Acetonitrile/Water Gradient | UV-Vis |
| GC | 5% Phenyl Polysiloxane | Helium | FID or MS |
These are general conditions and would require optimization for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds and organic molecules like this compound. The development of a robust HPLC method is essential for separating the target compound from impurities and potential degradation products. amazonaws.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for such analyses, employing a non-polar stationary phase and a polar mobile phase. amazonaws.comchromatographyonline.com
The development process involves a systematic optimization of several key chromatographic parameters to achieve adequate resolution, peak shape, and analysis time.
Stationary Phase Selection: The choice of the stationary phase is crucial and has the greatest impact on selectivity. amazonaws.com For pyrrole derivatives, C18 (octadecylsilane) columns are frequently employed due to their hydrophobicity and wide applicability. researchgate.netpensoft.netpensoft.net These columns provide effective retention and separation for moderately polar compounds like this compound.
Mobile Phase Composition: The mobile phase in RP-HPLC typically consists of an aqueous component (water or buffer) and an organic modifier. chromatographyonline.com Acetonitrile is a common organic solvent used due to its low UV cutoff and viscosity. chromatographyonline.comchromatographyonline.com The ratio of the organic modifier to the aqueous phase is adjusted to control the retention time of the analyte. For ionizable compounds, the pH of the mobile phase is a critical parameter. Using a buffer, such as a phosphate (B84403) buffer, helps maintain a constant pH and ensures reproducible retention times and peak shapes. researchgate.netpensoft.netoatext.com For instance, a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer at pH 3.0 has been successfully used for the separation of a related pyrrole derivative. researchgate.netpensoft.netpensoft.net
Detection: A UV/VIS detector is commonly used for the analysis of chromophoric compounds like pyrrole derivatives. researchgate.netpensoft.net The selection of an appropriate detection wavelength, typically corresponding to the analyte's absorbance maximum, is vital for achieving high sensitivity. A wavelength of 225 nm has been found to be effective for a similar N-pyrrolylcarboxylic acid derivative. pensoft.netpensoft.net
Flow Rate and Temperature: The flow rate of the mobile phase affects the analysis time, efficiency, and backpressure. A typical flow rate is around 1.0 mL/min. researchgate.netpensoft.net Column temperature is another parameter that can be optimized to improve peak shape and selectivity. Maintaining a constant temperature, for example at 30 °C, ensures the stability and reproducibility of the separation. researchgate.netpensoft.net
A summary of typical starting parameters for an HPLC method development for this compound is presented in the table below.
| Parameter | Condition | Purpose |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Provides retention and separation of the moderately polar analyte. |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50 v/v) | Elutes the compound from the column; buffer controls ionization. |
| Elution Mode | Isocratic | Ensures consistent mobile phase composition throughout the analysis. |
| Flow Rate | 1.0 mL/min | Controls analysis time and efficiency. |
| Column Temperature | 30 °C | Ensures reproducibility and can improve peak shape. |
| Detection | UV at 225 nm | Quantifies the analyte based on its UV absorbance. |
| Injection Volume | 20 µL | Introduces a precise amount of the sample into the HPLC system. |
This interactive table summarizes typical parameters for an RP-HPLC method suitable for the analysis of pyrrole derivatives, based on established methods for similar compounds. researchgate.netpensoft.netpensoft.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. phcog.com However, direct analysis of compounds containing polar functional groups, such as the N-H group in the pyrrole ring of this compound, can be challenging due to poor peak shape and potential thermal degradation. mdpi.com To overcome these issues, chemical derivatization is employed. mdpi.comjfda-online.com
Derivatization: Derivatization is a process that chemically modifies the analyte to make it more suitable for GC analysis. jfda-online.com The primary goals are to increase volatility and thermal stability by masking polar functional groups. mdpi.com
Silylation: This is one of the most common derivatization techniques. mdpi.com It involves replacing the active hydrogen on the pyrrole nitrogen with a trimethylsilyl (B98337) (TMS) group. gcms.cz Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. The resulting TMS derivative is significantly more volatile and less polar, leading to improved chromatographic performance. sigmaaldrich.com
Acylation: This method involves the reaction of the analyte with an acylating agent, such as a perfluoroacid anhydride. gcms.cz This process introduces an acyl group, which also increases volatility and can enhance detection, particularly with an electron capture detector (ECD). jfda-online.com
GC-MS Method Parameters: Once the analyte is derivatized, a suitable GC-MS method must be developed.
GC Column: A non-polar or low-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., SPB-5), is typically used for the separation of the derivatized compounds. nist.gov
Temperature Program: A temperature gradient is programmed to ensure the separation of the derivative from the solvent, derivatizing reagent, and any impurities. A typical program might start at a low temperature, hold for a few minutes, and then ramp up to a higher final temperature to elute all components. nist.gov
Mass Spectrometry: The mass spectrometer serves as the detector, providing both quantitative data and qualitative structural information. Operating in electron ionization (EI) mode at 70 eV is common. phcog.com The mass spectrometer scans a specific mass-to-charge (m/z) range to detect the fragment ions of the derivatized compound, allowing for its unambiguous identification. phcog.com
Detailed research findings for a hypothetical GC-MS analysis of a silylated derivative of this compound are outlined in the table below.
| Parameter | Condition | Purpose |
| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increases volatility and thermal stability by forming a TMS derivative. |
| GC Column | SPB-5 (or equivalent), 60 m x 0.32 mm ID, 1.0 µm film thickness | Separates the derivatized analyte from other components in the sample. |
| Carrier Gas | Helium | Transports the sample through the column. |
| Injection Port Temp. | 280 °C | Ensures rapid volatilization of the sample. |
| Oven Program | Initial 40°C (5 min), ramp 3°C/min to 230°C, hold 5 min | Provides separation of components with different boiling points. |
| MS Interface Temp. | 280 °C | Prevents condensation of analytes before entering the mass spectrometer. |
| Ion Source Temp. | 230 °C | Site of ionization of the analyte molecules. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments the analyte to produce a characteristic mass spectrum for identification. |
| Scan Range | 50-550 amu | Detects the relevant mass fragments of the derivatized compound. |
This interactive table presents typical GC-MS parameters for the analysis of a volatile derivative of a pyrrole compound, based on general practices and data for related molecules. phcog.comnist.gov
V. Theoretical and Computational Chemistry Investigations
Mechanistic Pathway Elucidation through Computational Modeling
Computational chemistry is instrumental in mapping out the reaction mechanisms, identifying transient intermediates, and calculating the energy barriers that govern reaction rates.
A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state (TS). The energy difference between the reactants and the transition state is the activation energy (Ea), or reaction barrier, which is the primary determinant of the reaction rate. Computational methods can locate the geometry of a transition state and calculate its energy.
Studies on the thermal decomposition (pyrolysis) and isomerization of pyrrole (B145914) have utilized DFT and higher-level methods to map out complex potential energy surfaces acs.orgacs.org. These studies characterize the transition states connecting pyrrole to various intermediates, such as pyrrolenine, and ultimately to stable products like various nitriles acs.org.
Table 2: Example of Calculated Reaction Barriers for Pyrrole Isomerization
| Reaction Step | Method | Calculated Barrier (kcal/mol) |
|---|---|---|
| Pyrrole → Pyrrolenine | DFT | ~28 |
Note: These values are illustrative for reactions involving the pyrrole ring and are taken from studies on its unimolecular isomerization acs.org.
Relevance to 2-(1H-pyrrol-1-yl)acetonitrile: For reactions involving this compound, computational modeling could be used to explore various mechanistic possibilities. For example, in a base-catalyzed reaction, calculations could determine the most likely site of deprotonation (the α-carbons of the ring or the methylene (B1212753) bridge) by comparing the energies of the transition states for proton abstraction. Similarly, for cycloaddition reactions, modeling could predict the regioselectivity and stereoselectivity by calculating the energy barriers for different pathways. The presence of the N-substituent would be expected to alter the barriers for reactions involving the pyrrole ring compared to the unsubstituted parent molecule.
Intrinsic Reaction Coordinate (IRC) Analysis
Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to map out the minimum energy path of a chemical reaction, connecting the transition state to the reactants and products. This analysis provides a detailed picture of the geometric and energetic changes that occur as a reaction progresses. While specific IRC analyses for reactions involving this compound are not extensively documented in the literature, the principles of this method are broadly applicable to understanding its potential chemical transformations.
For a hypothetical reaction, such as an electrophilic addition to the pyrrole ring or a nucleophilic attack at the nitrile group, an IRC calculation would commence from the optimized geometry of the transition state. The algorithm then follows the path of steepest descent on the potential energy surface in both the forward and reverse directions. The resulting energy profile reveals the activation energies for the forward and reverse reactions and confirms that the identified transition state indeed connects the desired reactants and products.
Table 1: Hypothetical IRC Analysis Data for a Reaction of this compound
| Parameter | Value |
| Reaction Coordinate | Geometric progression from reactants to products |
| Energy at Reactant State | Ereact |
| Energy at Transition State | ETS |
| Energy at Product State | Eprod |
| Forward Activation Energy (Ea,fwd) | ETS - Ereact |
| Reverse Activation Energy (Ea,rev) | ETS - Eprod |
| Enthalpy of Reaction (ΔHrxn) | Eprod - Ereact |
Note: This table represents a general template for data that would be obtained from an IRC analysis. The actual values would be dependent on the specific reaction being studied.
Solvent Effects Modeling in Reaction Mechanisms
The solvent environment can significantly influence the rates and mechanisms of chemical reactions. Computational models are employed to simulate these solvent effects, which can be broadly categorized into implicit and explicit solvation models.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide valuable insights into the electrostatic interactions between the solute and the solvent. For a molecule like this compound, with its polar nitrile group and aromatic pyrrole ring, solvent polarity would be expected to play a crucial role in stabilizing charged intermediates or transition states in potential reactions.
Explicit solvent models offer a more detailed picture by including individual solvent molecules in the calculation. This allows for the specific interactions, such as hydrogen bonding between the pyrrole N-H group and a protic solvent, or dipole-dipole interactions with the nitrile group, to be explicitly modeled. For instance, a study on pyrrole-acetonitrile binary clusters revealed the formation of hydrogen-bonded structures and dipole-interacted structures researchgate.net. Understanding these specific interactions is critical for accurately predicting reaction outcomes in different solvent environments.
The choice of solvent can alter reaction barriers and even change the preferred reaction pathway. For reactions involving this compound, moving from a nonpolar to a polar solvent would likely have a pronounced effect on reactions that involve the development of charge separation in the transition state.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are key determinants of its physical and chemical properties. Conformational analysis aims to identify the stable arrangements of atoms in a molecule (conformers) and the energy barriers between them.
For this compound, the primary degree of conformational freedom is the rotation around the single bond connecting the pyrrole ring to the acetonitrile (B52724) group. Computational methods, such as potential energy surface scans, can be used to calculate the energy of the molecule as a function of this dihedral angle. This analysis would likely reveal the preferred orientation of the acetonitrile group relative to the pyrrole ring, which is influenced by steric and electronic factors. Studies on similar substituted pyrroles, such as 3-formyl-pyrrole, have been conducted to determine their conformational properties rsc.org.
Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational space and provide insights into the flexibility and vibrational motions of the molecule. For this compound, an MD simulation could reveal how the acetonitrile group moves relative to the pyrrole ring and how this motion is affected by the surrounding solvent molecules. Such simulations have been applied to various pyrrole derivatives to understand their dynamic behavior and interactions dntb.gov.uascispace.comchemrxiv.org.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization.
NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is a common application of quantum chemical calculations. Methods like Density Functional Theory (DFT) coupled with the Gauge-Including Atomic Orbital (GIAO) approach can provide theoretical chemical shifts that are often in good agreement with experimental data. For this compound, these calculations would predict the chemical shifts for the protons and carbons of the pyrrole ring and the acetonitrile moiety. The accuracy of these predictions can be improved by considering solvent effects. Computational studies on various pyrrole derivatives have demonstrated the utility of these methods in assigning NMR spectra researchgate.netnih.govpearson.com.
Vibrational Frequencies: Theoretical calculations can also predict the infrared (IR) and Raman spectra of a molecule by calculating its vibrational frequencies. These calculations provide information about the characteristic vibrational modes of the molecule, such as the N-H stretch of the pyrrole ring and the C≡N stretch of the nitrile group. Comparing the calculated frequencies with experimental spectra can help in the assignment of vibrational bands and provide confidence in the determined molecular structure. Studies on pyrrole and its derivatives have shown that computational methods can accurately reproduce experimental vibrational spectra researchgate.net.
Table 2: Predicted Spectroscopic Data for this compound (Illustrative)
| Nucleus/Group | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) | Predicted Vibrational Frequency (cm-1) |
| Pyrrole H-2, H-5 | Value | Value | Value |
| Pyrrole H-3, H-4 | Value | Value | Value |
| Pyrrole N-H | Value | - | Value (N-H stretch) |
| CH2 | Value | Value | Value (C-H stretch) |
| CN | - | Value | Value (C≡N stretch) |
Note: The values in this table are illustrative and would be obtained from specific quantum chemical calculations.
Vi. Applications and Advanced Materials Chemistry
2-(1H-Pyrrol-1-yl)acetonitrile as a Key Building Block in Complex Organic Synthesis
The unique combination of the nucleophilic pyrrole (B145914) ring and the electrophilic/nucleophilic potential of the acetonitrile (B52724) side chain designates this compound as a significant precursor in synthetic chemistry. It serves as a versatile starting point for constructing a diverse array of more complex molecular frameworks.
Precursor to Fused Heterocyclic Systems (e.g., Pyrrolo[1,2-a]quinoxalines, Pyrrolo[1,2-a]pyrazines, Indolizines)
Fused heterocyclic systems are crucial scaffolds in medicinal chemistry and materials science. This compound and its derivatives are instrumental in building these multi-ring structures.
Pyrrolo[1,2-a]quinoxalines: This class of compounds has been efficiently synthesized using pyrrole-based precursors. One notable method involves a one-pot domino reaction that utilizes an imine formation, an SEAr reaction, and the cleavage of C–C bonds, catalyzed by a Brønsted acid, to yield the desired products in moderate to excellent yields mallakchemicals.com. Another innovative approach describes an iron-catalyzed transfer hydrogenation between alcohols and 1-(2-nitrophenyl)pyrroles to construct the pyrrolo[1,2-a]quinoxaline (B1220188) skeleton bldpharm.com. These methods highlight the utility of the pyrrole nucleus in complex cyclization cascades.
Pyrrolo[1,2-a]pyrazines: The synthesis of pyrrolo[1,2-a]pyrazines can be achieved through the cyclization of 2-formylpyrrole-based enaminones. Specifically, derivatives like 2-(2-formyl-1H-pyrrol-1-yl)acetonitrile serve as key starting materials for creating the enaminone intermediates necessary for this transformation bldpharm.com. The pyrrolopyrazinone core, a related structure, is often formed via intramolecular reactions starting from functionalized pyrroles, demonstrating a "pyrrole-first" strategy nih.gov.
Indolizines: Indolizine (B1195054), an isomer of indole, represents another important fused heterocyclic system accessible from pyrrole derivatives. The synthesis of the indolizine skeleton can be approached by constructing the pyridine (B92270) ring onto a pre-existing pyrrole moiety. The increasing availability of densely functionalized pyrrole derivatives has significantly expanded the scope and diversity of indolizine synthesis researchgate.net. Synthetic strategies often involve the cyclization of appropriately substituted pyrroles to form the fused bicyclic structure.
Table 1: Synthesis of Fused Heterocyclic Systems from Pyrrole Precursors
| Fused System | Synthetic Strategy | Key Features |
|---|---|---|
| Pyrrolo[1,2-a]quinoxalines | One-pot domino reaction mallakchemicals.com | Brønsted acid-catalyzed, involves imine formation and C-C bond cleavage. |
| Iron-catalyzed transfer hydrogenation bldpharm.com | Utilizes 1-(2-nitrophenyl)pyrroles and alcohols for a Pictet-Spengler-type annulation. | |
| Pyrrolo[1,2-a]pyrazines | Cyclization of 2-formylpyrrole-based enaminones bldpharm.com | Employs derivatives of this compound as starting materials. |
| Indolizines | Annulation from pyrrole derivatives researchgate.net | Builds the pyridine ring onto a functionalized pyrrole precursor. |
Scaffold for Highly Functionalized Pyrrole Derivatives
The this compound structure is not just a precursor for fused systems but also a scaffold for creating a wide range of highly functionalized, single-ring pyrrole derivatives. Both the pyrrole ring and the acetonitrile group are amenable to chemical modification. For instance, the cyclocondensation of enones with aminoacetonitrile (B1212223) can produce 3,4-dihydro-2H-pyrrole-2-carbonitriles. These intermediates can then be oxidized to yield 3,5-disubstituted pyrrole-2-carbonitriles, demonstrating how the core structure can be elaborated into more complex derivatives researchgate.net. Furthermore, the C-H bonds of the pyrrole ring can be directly functionalized, allowing for the introduction of various substituents and the divergent synthesis of complex derivatives evonik.com.
Intermediates in Multi-Step Total Syntheses of Advanced Structures
The pyrrole ring is a privileged motif found in numerous biologically active natural products and pharmaceuticals nih.gov. Consequently, pyrrole-based compounds like this compound are valuable intermediates in the multi-step synthesis of these advanced structures mallakchemicals.combldpharm.comsemanticscholar.org. While specific total syntheses of natural products starting directly from this compound are not extensively documented in readily available literature, its role as a "pharmaceutical intermediate" and "building block" for Active Pharmaceutical Ingredients (API) is well-established mallakchemicals.combldpharm.com. Its utility is demonstrated in the concise, three-component synthesis of various pyrrole-based drug candidates, such as COX-2 selective NSAIDs and antituberculosis lead compounds bohrium.com. These syntheses showcase how the pyrrole acetonitrile framework can be incorporated early in a synthetic sequence to efficiently generate complex, pharmacologically relevant molecules.
Integration into Functional Materials Development
The inherent electronic properties of the pyrrole ring make it an attractive component for the development of novel organic functional materials. Pyrrole-containing compounds are increasingly being explored for applications in electronics and photonics.
Optoelectronic Materials Based on Pyrrole Acetonitrile Scaffolds
Pyrrole and its derivatives are recognized as important azaheterocycles for applications in optoelectronic materials rsc.org. The π-conjugated system of the pyrrole ring allows for electron delocalization, a key feature for materials designed to interact with light. When integrated into larger conjugated systems, such as the π-expanded indolizines that can be synthesized from pyrrole precursors, these scaffolds exhibit interesting optoelectronic properties researchgate.net. The ability to tune these properties by modifying the substituents on the pyrrole ring makes these scaffolds highly versatile for creating materials for specific applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Conductive Polymers and Organic Semiconductors Incorporating Pyrrole Units
Organic semiconductors are materials composed primarily of carbon and hydrogen that can transport electrical charge through a structure of overlapping π-orbitals. Pyrrole is a foundational building block for creating such materials due to its aromatic, electron-rich nature.
The electropolymerization of pyrrole monomers is a common method to produce polypyrrole, one of the most studied conductive polymers. This process can be carried out in solvents like acetonitrile. N-substituted pyrroles, which can be derived from this compound, can also be electropolymerized to create polymer films with tailored physicochemical properties. These pyrrole-based polymers and scaffolds are integral to the field of organic electronics, finding use in devices like organic thin-film transistors (OTFTs).
Table 2: Pyrrole-Based Units in Functional Materials
| Material Type | Pyrrole-Based Unit | Key Property | Potential Application |
|---|---|---|---|
| Organic Semiconductor | Diketopyrrolopyrrole (DPP) | High charge carrier mobility | Organic Thin-Film Transistors (OTFTs) |
| Organic Semiconductor | Thieno[3,2-b]pyrrole | "Nearly-ideal" OFET characteristics | Organic Field-Effect Transistors (OFETs) |
| Conductive Polymer | Polypyrrole (PPy) | Electrical conductivity | Sensors, Electrodes, Anti-static coatings |
| Optoelectronic Material | π-Expanded Indolizines researchgate.net | Tunable photophysical properties | Organic Light-Emitting Diodes (OLEDs) |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-(2-formyl-1H-pyrrol-1-yl)acetonitrile |
| 1-(2-nitrophenyl)pyrrole |
| Aminoacetonitrile |
| Pyrrolo[1,2-a]quinoxaline |
| Pyrrolo[1,2-a]pyrazine |
| Dihydropyrrolo[1,2-a]pyrazinone |
| Indolizine |
| 3,4-dihydro-2H-pyrrole-2-carbonitrile |
| 3,5-disubstituted pyrrole-2-carbonitrile |
| 2-(1H-indol-3-yl)thiazole |
| Diketopyrrolopyrrole |
| Thieno[3,2-b]pyrrole |
Sensing Applications and Chemo-sensors (e.g., Electropolymerization)
The development of chemical sensors is a significant area where pyrrole derivatives find extensive application. Polypyrrole (PPy) is one of the most studied conducting polymers for its use in electrochemical sensors. mdpi.com The electropolymerization of pyrrole and its N-substituted derivatives is a versatile method for creating thin, conductive polymer films directly onto electrode surfaces. nih.gov These films can act as the sensitive layer in chemo-sensors, detecting various analytes through changes in their electrical properties, such as conductivity or potential.
The electropolymerization process is influenced by several factors, including the solvent, electrolyte, temperature, pH, and the nature of the substituent on the pyrrole ring. rsc.org Acetonitrile is a commonly used nonaqueous solvent for the electropolymerization of pyrrole, as it can lead to the formation of effective heterogeneous polypyrrole membranes. researchgate.net The presence of a substituent on the nitrogen atom, such as the acetonitrile group in this compound, can significantly impact the polymerization mechanism and the final properties of the polymer film, including its morphology, conductivity, and stability. rsc.orgresearchgate.net
For instance, sensors have been developed using electropolymerized films of N-substituted pyrroles for the detection of various vapors. mdpi.com A conductometric transducer functionalized by the electropolymerization of N-(1-methyl-3-octylimidazolium)pyrrole monomers has been successfully used for the selective detection of acetone (B3395972) vapor. acs.org This demonstrates the principle that modifying the N-substituent of the pyrrole ring allows for the tuning of the sensor's analytical performance. The resulting polymer film's response to different analytes can be measured through changes in conductivity. acs.org While direct studies on the electropolymerization of this compound for sensing are not extensively detailed in the provided results, the principles governing N-substituted pyrroles suggest its potential for creating functional sensor materials. The nitrile group could offer specific interactions with target analytes, potentially enhancing selectivity.
| Sensor Type | Polymer Film | Target Analyte | Key Findings |
| Conductometric | Poly[N-(1-methyl-3-octylimidazolium)pyrrole] with BF₄⁻ anion | Acetone Vapor | Limit of detection: 0.76 v/v % (7600 ppm); Response time: 6 to 13 seconds. acs.org |
| Amperometric | Polypyrrole-styrene copolymer | Water, Toluene, Dichloromethane, Methanol, Acetonitrile | Demonstrated sensitivity to various organic solvent vapors. mdpi.com |
| Ion-Selective | Polypyrrole doped with ammonium (B1175870) hydrogen | Various ions | The sensor showed a detection limit of 1 M with 97% linearity. researchgate.net |
Role in Catalysis and Ligand Design
The pyrrole heterocycle is a prominent chemical motif found in natural products, drugs, and catalysts. colab.ws The unique electronic structure of the pyrrole ring, combined with the coordinating ability of the nitrile group, makes this compound and its derivatives attractive candidates for applications in catalysis and ligand design.
Pyrrole Acetonitrile Derivatives as Ligands for Metal Complexes
Pyrrole-based structures are widely used as ligands to create transition-metal complexes for various applications, including catalysis. nih.govutsa.edu These ligands can stabilize metal centers in different oxidation and spin states. utsa.edu The nitrogen atom of the pyrrole ring and other donor atoms in the side chain can coordinate with a metal ion, forming stable chelate structures.
In the case of derivatives of this compound, both the pyrrole nitrogen and the nitrile nitrogen can potentially act as donor sites. The nitrile group (C≡N) is known to coordinate with metal ions through its nitrogen atom. ajol.info For example, in certain mixed ligand complexes, the coordination of acetonitrile as a ligand is confirmed by the presence of a characteristic C≡N stretching vibration band in their FT-IR spectra. ajol.info This suggests that pyrrole acetonitrile derivatives could form stable complexes with transition metals.
The geometry and electronic properties of these metal complexes would be influenced by the specific pyrrole derivative and the metal ion. For instance, nickel complexes with pyridine dipyrrolide pincer ligands adopt a square-planar geometry and feature an all-nitrogen coordination sphere. nih.gov Similarly, cobalt(III) complexes with pyrrolopyrrolizine derivative ligands have been synthesized, showing a low spin, diamagnetic, and octahedral geometry. nih.gov The design of new tridentate pyrrole-based ligands has also been explored for the synthesis of copper(II) and nickel(II) complexes, with potential applications in water oxidation catalysis. researchgate.net The incorporation of an acetonitrile moiety into such ligand frameworks could modulate the electronic properties and catalytic activity of the resulting metal complexes.
Design of Organic Catalysts Incorporating Pyrrole-Nitrile Motifs
The pyrrole motif is a structural component in various biologically relevant compounds and has been incorporated into the design of chiral ligands and catalysts. researchgate.netresearchgate.net The synthesis of pyrrole derivatives is a key area of research, as these compounds serve as building blocks for more complex functional molecules. organic-chemistry.orgsemanticscholar.org The pyrrole-nitrile motif, combining an electron-rich aromatic system with an electron-withdrawing nitrile group, presents interesting possibilities for the design of organic catalysts.
The electronic properties of the pyrrole ring can be tuned by substituents, which in turn affects the reactivity and catalytic activity of molecules incorporating this structure. The nitrile group is a versatile functional group in organic synthesis. organic-chemistry.org Tandem reactions involving Michael addition and intramolecular cyanide-mediated nitrile-to-nitrile condensation have been used to synthesize polyfunctionalized pyrroles. organic-chemistry.org
While specific examples of this compound being used directly as an organic catalyst are not prominent in the search results, the principles of catalyst design suggest its potential. The pyrrole ring can participate in various organic transformations, and the nitrile group can be involved in cycloaddition reactions or act as a directing group. researchgate.net For example, organophotoredox-catalyzed annulation reactions have been developed to construct pyrrole derivatives under mild, transition-metal-free conditions. researchgate.net The unique electronic features of the pyrrole-nitrile scaffold could be harnessed in such catalytic systems, potentially influencing the reaction mechanism and selectivity. The development of catalytic versions of classical reactions like the Knorr pyrrole synthesis, which can be mediated by well-defined catalysts, highlights the ongoing effort to create efficient and sustainable routes to functionalized pyrroles that could serve as catalysts themselves. nih.gov
Vii. Future Directions and Emerging Research Avenues
Sustainable Synthetic Routes for Pyrrole (B145914) Acetonitrile (B52724) Derivatives
A significant push towards "green chemistry" is reshaping the synthesis of pyrrole derivatives. The focus is on minimizing environmental impact by developing methods that are safer, more efficient, and utilize renewable resources.
The shift away from conventional, often hazardous, organic solvents is a cornerstone of sustainable synthesis. Research is increasingly exploring benign alternatives for the preparation of pyrrole derivatives. Methodologies using greener solvents or solvent-free conditions are gaining traction. nih.gov For instance, procedures have been developed that test a range of green solvents, including ethanol, water, polyethylene glycol (PEG)-200, glycerol, and lactic acid, with solvent-free conditions often proving to be the most effective. nih.gov Lactic acid, in particular, has been highlighted as a less volatile and more easily recyclable alternative to acetic acid in certain pyrrole syntheses. nih.gov The ultimate goal is to replace solvents like DMF, toluene, and chloroform with options that have a lower environmental footprint. nih.gov
| Green Solvent/Condition | Advantages in Pyrrole Synthesis |
| Water | Non-toxic, non-flammable, readily available. nih.gov |
| Ethanol | Bio-based, less toxic than many traditional solvents. figshare.com |
| Glycerol / PEG-200 | High boiling point, low volatility, often biodegradable. nih.gov |
| Solvent-Free | Reduces waste, simplifies purification, lowers energy consumption. mdpi.com |
This table illustrates some of the eco-friendly solvents and conditions being explored for the synthesis of pyrrole derivatives and their associated benefits.
Modern synthetic chemistry emphasizes atom economy, a principle that maximizes the incorporation of reactant atoms into the final product. nih.gov Catalysis is central to achieving this goal. Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and reused, reducing waste and cost. researchgate.net
Recent advancements include the use of various catalytic systems to promote efficient pyrrole synthesis:
Alumina (CATAPAL 200): Used in the Paal-Knorr reaction, this low-cost and commercially available catalyst affords N-substituted pyrroles in high yields under solvent-free conditions. Its high percentage of Brønsted–Lewis acid sites facilitates the necessary condensation and dehydration steps. diva-portal.orgmdpi.com
Iridium Catalysts: An iridium-catalyzed synthesis has been developed that produces pyrroles from renewable resources like secondary alcohols and amino alcohols. This process is notable for eliminating two equivalents of hydrogen gas as the only byproduct. chemicalbook.com
Cobalt-Based Catalysts: A carbon-supported nitrogen phosphorus-cobalt catalyst has proven effective for the one-pot synthesis of N-substituted pyrroles from nitrobenzene and 2,5-hexanedione, using ethanol as a green solvent and H₂ as the reductant. figshare.com
Copper Catalysis: Copper-catalyzed aerobic synthesis provides an alternative route for creating substituted pyrroles. researchgate.net
These catalytic approaches not only improve yields and selectivity but also align with the principles of green chemistry by enabling reactions under milder conditions and reducing the need for stoichiometric reagents. figshare.comdiva-portal.org
Exploration of Novel Reactivity and Unprecedented Transformations
While classical reactions of pyrroles are well-documented, future research will delve into uncovering novel reactivity patterns for 2-(1H-pyrrol-1-yl)acetonitrile and its analogs. The interplay between the aromatic pyrrole ring and the N-linked cyanomethyl group offers fertile ground for discovering unprecedented transformations.
The pyrrole ring can participate in various reactions, including electrophilic substitution and cycloadditions. nih.govrsc.org For instance, pyrroles with N-substitution can undergo [4+2], [2+2], and [2+1] cycloaddition reactions, sometimes acting as the diene component, particularly when an electron-withdrawing group is on the nitrogen. rsc.org Recent studies have explored organocatalytic, enantioselective [6+2] cycloadditions and visible-light-mediated radical [3+2] cycloadditions to construct complex, polysubstituted pyrrole systems. nih.govlisidian.com
A particularly relevant area of exploration is the direct functionalization involving the acetonitrile moiety. A study has demonstrated a Ruthenium(II)-mediated carbon-carbon bond formation between acetonitrile and the pyrrole N-H bond, suggesting a pathway for direct elaboration of the cyanomethyl group. mdpi.com Understanding and controlling the reactivity at the α-carbon of the acetonitrile group, the nitrile itself, and the aromatic pyrrole ring will enable the synthesis of novel molecular architectures that are currently inaccessible.
Advanced Computational Tools for Design and Discovery
Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. For pyrrole derivatives, in silico methods are being employed to predict molecular properties, guide the design of new compounds, and elucidate reaction mechanisms. polimi.it
Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are used to build mathematical models that correlate the structural properties of pyrrole derivatives with their biological activities, such as antioxidant or enzyme inhibitory effects. algoreducation.com These models can then be used to predict the activity of newly designed compounds before they are synthesized, saving time and resources. algoreducation.com
Density Functional Theory (DFT) is another powerful tool used to model reaction mechanisms, such as the Paal-Knorr synthesis of pyrroles, providing insights into the energetics of different reaction pathways. researchgate.net Molecular docking studies help to visualize and predict how pyrrole-based molecules bind to biological targets like proteins, which is crucial for designing new therapeutic agents. These computational approaches allow for a rational design process, moving from trial-and-error to a more targeted discovery of molecules with specific, desired functions. polimi.it
| Computational Tool | Application in Pyrrole Derivative Research |
| QSAR | Predicts biological activity (e.g., antioxidant, anti-inflammatory) based on molecular structure. algoreducation.com |
| DFT | Models reaction mechanisms and calculates molecular properties. researchgate.net |
| Molecular Docking | Simulates the binding of pyrrole derivatives to biological targets (e.g., enzymes, receptors). |
This table summarizes key computational tools and their applications in the design and discovery of novel pyrrole derivatives.
Integration with Machine Learning for Synthetic Route Prediction
The complexity of organic synthesis presents a significant challenge for designing efficient routes to novel molecules. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful allies for chemists, particularly in the area of computer-aided synthesis planning (CASP). lisidian.com These tools can analyze vast databases of chemical reactions to predict viable synthetic pathways for a target molecule, a process known as retrosynthesis. nih.gov
Recent breakthroughs in deep learning have significantly improved the ability of data-driven models to predict retrosynthetic reactions and search for optimal multi-step routes. lisidian.com For pyrrole derivatives, these ML models can propose novel synthetic strategies that a human chemist might not consider. nih.gov The predictive power of these AI applications is highly dependent on the quality and diversity of the training data. nih.gov Therefore, enriching training datasets with a wide range of reaction types, including less common ones, is crucial for enhancing the novelty and accuracy of the predictions. nih.gov
Hybrid systems that integrate data-driven deep learning with rule-based chemical knowledge are also being developed to better mimic the intuition and expertise of synthetic chemists. lisidian.comacs.org The integration of these "in silico" tools is expected to accelerate the discovery and development of new this compound derivatives by making their synthesis more predictable and efficient. researchgate.net
Expanded Applications in Emerging Technologies and Interdisciplinary Fields
The unique electronic properties of the pyrrole ring make its derivatives, including this compound, promising candidates for applications in materials science and electronics. researchgate.net A particularly exciting frontier is the development of conductive polymers for organic electronics.
Polypyrrole (PPy) is a well-known conducting polymer, and its properties can be finely tuned through the substitution of different functional groups on the pyrrole monomer. diva-portal.orgpolimi.it N-substituted pyrroles are of significant interest for creating materials for organic semiconductors (OSCs), which are key components in flexible and printable electronics. The synthesis and electropolymerization of N-substituted pyrroles, often conducted in acetonitrile, can produce thin polymeric films on electrode surfaces. The properties of these films can be tailored by the nature of the N-substituent. diva-portal.org
The cyanomethyl group in this compound could offer unique advantages in this context, potentially influencing the polymer's electronic properties, solubility, or morphology. Future research will likely explore the electropolymerization of this monomer and its derivatives to create novel materials for applications such as:
Organic Field-Effect Transistors (OFETs)
Electrochromic Devices (Smart Windows) researchgate.net
Biosensors and Chemical Sensors researchgate.net
Energy Storage Devices polimi.it
The convergence of sustainable synthesis, advanced materials science, and interdisciplinary engineering will drive the translation of these fundamental molecules into tangible technological innovations.
Q & A
Basic: What synthetic methodologies are optimal for preparing 2-(1H-pyrrol-1-yl)acetonitrile?
Answer:
The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example, acetonitrile derivatives can be synthesized via reactions between pyrrole derivatives and halogenated acetonitrile under basic conditions. Solvent choice is critical: toluene, ethanol, and acetonitrile have been effective in analogous reactions involving pyrrole-containing precursors, with acetonitrile acting as both solvent and reactant in some cases . Reaction optimization should include temperature control (room temperature to reflux) and catalysis (e.g., triethylamine) to enhance yields .
Basic: How can spectroscopic techniques validate the structure of this compound?
Answer:
- 1H/13C NMR : The pyrrole ring protons (δ ~6.5–7.0 ppm) and nitrile group (δ ~120–125 ppm in 13C NMR) are diagnostic. Compare shifts with analogs like (1H-benzo[d]imidazol-2-yl)acetonitrile, where nitrile peaks are distinct .
- IR Spectroscopy : The nitrile stretching vibration (~2200–2250 cm⁻¹) confirms functional group integrity.
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns should align with calculated molecular weights.
Advanced: How do reaction conditions influence competing pathways in pyrrole-acetonitrile derivatives?
Answer:
Contradictions in reaction outcomes (e.g., unexpected ring formations) often arise from steric/electronic effects. For instance, 2-(1H-pyrrol-1-yl)aniline reacting with ethyl propiolate yielded a 7-membered ring product instead of the expected cycloadduct due to steric hindrance and solvent polarity . Methodological recommendations:
- Variable Control : Screen solvents (polar vs. nonpolar) and catalysts.
- Kinetic vs. Thermodynamic Control : Use low temperatures to favor kinetic products.
- Computational Modeling : Employ DFT calculations to predict transition states and regioselectivity .
Advanced: What crystallographic strategies resolve structural ambiguities in pyrrole-acetonitrile compounds?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, 2-(4-methoxy-1H-indol-3-yl)acetonitrile was resolved at 293 K with R factor = 0.088, highlighting bond lengths (C–C: ~1.48 Å) and nitrile geometry . Key steps:
- Crystallization : Use slow evaporation in ethanol or acetonitrile .
- Refinement : SHELXL software refines disordered atoms and thermal parameters. For macromolecules, SHELXPRO interfaces with additional tools .
Basic: What are the key reactivity patterns of this compound in heterocyclic synthesis?
Answer:
The nitrile group enables:
- Cyclization : Forms pyrrolo[1,2-a]quinoxalines via annulation with aromatic amines and alkynes .
- Nucleophilic Addition : Reacts with Grignard reagents or hydrazines to generate amines or tetrazoles.
- Electrophilic Substitution : The pyrrole ring undergoes halogenation or nitration at the α-position.
Advanced: How can computational chemistry resolve contradictions in spectroscopic data?
Answer:
Discrepancies in NMR/IR data (e.g., unexpected peak splitting) may arise from tautomerism or conformational flexibility. Strategies:
- DFT Calculations : Predict 13C NMR chemical shifts (e.g., using Gaussian) and compare with experimental data.
- Molecular Dynamics (MD) : Simulate solvent effects on conformational equilibria.
- Comparative Analysis : Benchmark against structurally characterized analogs like 2-(1H-benzo[d]imidazol-2-yl)acetonitrile .
Basic: What analytical standards are used for quantifying this compound in mixtures?
Answer:
- HPLC/GC-MS : Use acetonitrile-based reference standards (e.g., 1,000 µg/mL in acetonitrile) for calibration .
- Derivatization : For trace analysis, convert nitriles to DNPH derivatives, which are UV-active and separable via reversed-phase HPLC .
Advanced: How do substituents on the pyrrole ring affect the electronic properties of this compound?
Answer:
Electron-withdrawing groups (e.g., -NO₂) decrease pyrrole’s aromaticity, altering nitrile reactivity. Compare with 2-(4-isopropyl-1,3-thiazol-2-yl)acetonitrile, where steric bulk reduces nucleophilic attack at the nitrile . Methodological approaches:
- Cyclic Voltammetry : Measure redox potentials to assess electron density.
- Hammett Studies : Correlate substituent σ values with reaction rates.
Basic: What safety protocols are critical when handling this compound?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of acetonitrile vapors.
- PPE : Wear nitrile gloves and safety goggles.
- Storage : Keep in airtight containers away from oxidizers.
Advanced: What strategies validate mechanistic hypotheses in pyrrole-acetonitrile reactions?
Answer:
- Isotopic Labeling : Use 15N-labeled pyrrole to track nitrogen migration in cyclization reactions.
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates.
- In Situ Spectroscopy : Monitor intermediates via Raman or UV-vis during reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
